Ethyl 2-benzyl-3-phenylpropanoate
Description
Structure
3D Structure
Properties
CAS No. |
57772-73-3 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
ethyl 2-benzyl-3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
InChI Key |
AIGHFRSPAYFRBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Structural Framework and Stereochemical Considerations of Ethyl 2 Benzyl 3 Phenylpropanoate
Ethyl 2-benzyl-3-phenylpropanoate, with the chemical formula C₁₈H₂₀O₂, possesses a molecular structure characterized by a central propanoate ester backbone. This backbone is substituted at the C2 and C3 positions with a benzyl (B1604629) group and a phenyl group, respectively. The presence of two stereogenic centers at these positions gives rise to the potential for four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
The relative and absolute stereochemistry of these isomers is a critical aspect of their chemical identity and has significant implications for their physical properties and biological activity. The control of this stereochemistry during synthesis is a key challenge and a major focus of research in this area. The spatial arrangement of the benzyl and phenyl substituents influences the molecule's conformation and its interactions with other chiral molecules, which is of particular importance in fields such as medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57772-73-3 | chemnet.comguidechem.commolaid.com |
| Molecular Formula | C₁₈H₂₀O₂ | chemnet.com |
| Molecular Weight | 268.35 g/mol | chemnet.com |
Relevance of 2,3 Disubstituted Propanoate Esters in Advanced Organic Synthesis
The structural motif of 2,3-disubstituted propanoate esters is a cornerstone in the synthesis of a wide array of complex organic molecules and natural products. The ability to introduce various substituents at the C2 and C3 positions with high stereocontrol allows for the construction of intricate molecular architectures.
One of the most powerful methods for the synthesis of 2,3-disubstituted propanoate esters is the Michael addition reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves the conjugate addition of a nucleophile, such as an enolate derived from an ester, to an α,β-unsaturated carbonyl compound. For the synthesis of compounds like ethyl 2-benzyl-3-phenylpropanoate, this could involve the addition of a benzyl (B1604629) nucleophile to an ethyl cinnamate (B1238496) derivative or the addition of a phenylmethyl (benzyl) enolate to an appropriate acceptor. The development of catalytic, asymmetric Michael additions has been a significant advancement, enabling the synthesis of specific stereoisomers with high enantiomeric excess. organic-chemistry.org
The resulting 2,3-disubstituted propanoate esters are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For instance, the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid, a key component of renin inhibitors, utilizes diastereoselective alkylation, a related strategy to achieve stereocontrol. nih.gov The principles of stereoselective synthesis applied to these esters are fundamental to creating molecules with desired therapeutic effects while minimizing potential side effects from other stereoisomers.
Overview of Academic Research Trajectories for Ethyl 2 Benzyl 3 Phenylpropanoate and Its Congeners
Chiral Pool and Auxiliary-Based Synthetic Strategies
Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. For derivatives of this compound, this could involve starting with a chiral precursor that already contains one of the desired stereocenters.
Auxiliary-based strategies involve the temporary attachment of a chiral auxiliary to a prochiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. While specific examples for this compound are not extensively detailed in general literature, the principle follows established methods for asymmetric synthesis of related carboxylic acid derivatives.
Enantioselective Catalytic Approaches
Catalytic methods offer an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of a single enantiomer.
Asymmetric Alkylation Reactions
Asymmetric alkylation is a powerful tool for the enantioselective synthesis of α-substituted carbonyl compounds. This approach involves the reaction of a prochiral enolate with an alkylating agent in the presence of a chiral catalyst. The catalyst, often a chiral phase-transfer catalyst or a metal complex with a chiral ligand, creates a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, this would typically involve the asymmetric benzylation of an enolate derived from ethyl 3-phenylpropanoate.
Enzyme-Catalyzed Transformations (e.g., Transesterification of related esters)
Biocatalysis using enzymes offers high selectivity under mild reaction conditions. Lipases are commonly employed for the kinetic resolution of racemic esters through hydrolysis or transesterification. In the context of this compound, a racemic mixture could be subjected to a lipase-catalyzed reaction. The enzyme would selectively acylate or deacylate one enantiomer, allowing for the separation of the slow-reacting enantiomer from the newly formed product. Whole-cell biotransformations, for instance using E. coli cells, have also been noted for their ability to perform rapid, chemo- and enantioselective reductions of related keto-acrylic compounds under mild, aqueous conditions. researchgate.net
Organocatalytic and Metal-Catalyzed Transformations
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For instance, thiourea-based catalysts have been used for the reduction of α-keto substituted acrylate (B77674) compounds, which are precursors to substituted propanoates. researchgate.net Metal-catalyzed reactions, employing transition metals like palladium, rhodium, or copper complexed with chiral ligands, are also prevalent in the synthesis of related structures. These catalysts can facilitate various transformations, including asymmetric conjugate additions and alkylations, to build the desired propanoate framework with high enantioselectivity.
Multi-Component Reaction Design for Propanoate Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. An N,N-diisopropylethylamine promoted, solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed for synthesizing 2,2-disubstituted ethyl cyanoacetates, which are structurally related to the propanoate scaffold. researchgate.net This one-pot reaction involves aldehydes, ethyl cyanoacetate (B8463686), an alkyl halide, and a Hantzsch ester, demonstrating the potential of MCRs to rapidly assemble complex structures. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to understand the mechanisms of MCRs that form substituted propenoates, which can be precursors to propanoates. researchgate.net
Alkylation Reactions (e.g., C-Alkylation of Enolates, Dialkylation)
The fundamental approach to synthesizing this compound involves the alkylation of enolates. libretexts.org This method relies on the generation of a nucleophilic enolate from an ester, which then reacts with an electrophilic alkyl halide in an SN2 reaction. libretexts.orglibretexts.org
A common strategy is the sequential dialkylation of an active methylene (B1212753) compound. The malonic ester synthesis is a classic example of this approach. libretexts.org In a similar vein, one could start with ethyl phenylacetate (B1230308). chemicalbook.comsigmaaldrich.comtcichemicals.com The process would involve:
First Alkylation: Deprotonation of ethyl phenylacetate with a suitable base like sodium ethoxide to form an enolate, followed by alkylation with benzyl (B1604629) halide to yield ethyl 2-phenyl-3-phenylpropanoate (ethyl α,β-diphenylpropionate).
Alternative Sequential Alkylation: A more direct route involves the sequential alkylation of ethyl acetate. The first step would be alkylation with a benzyl halide, and the second step would be alkylation with another benzyl-type halide. However, controlling the selectivity can be challenging.
A more direct and common laboratory synthesis involves the dialkylation of ethyl phenylacetate's α-carbon. libretexts.org The starting material, ethyl phenylacetate, is treated with a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), to generate the corresponding enolate. libretexts.orgorgsyn.org This enolate is then reacted with benzyl chloride or benzyl bromide.
This sequence can be performed in two distinct alkylation steps if different groups are desired, or potentially as a direct dialkylation under specific conditions. For this compound, the starting point would be ethyl 3-phenylpropanoate (ethyl hydrocinnamate). chemicalbook.comnih.gov This ester is deprotonated at the α-position (the carbon adjacent to the carbonyl group) with a strong base to form an enolate. The subsequent SN2 reaction with benzyl bromide or benzyl chloride introduces the benzyl group at the C-2 position.
Table 1: Key Reactants and Intermediates in Alkylation Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| Ethyl Phenylacetate | Starting material for enolate formation. chemicalbook.comsigmaaldrich.comtcichemicals.com |
| Ethyl 3-Phenylpropanoate | Starting material for α-alkylation. chemicalbook.comnih.gov |
| Sodium Ethoxide | Base for enolate generation. libretexts.orgorgsyn.org |
| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for complete enolate formation. libretexts.org |
| Benzyl Chloride | Alkylating agent to introduce the benzyl group. |
The choice of base and reaction conditions is crucial to prevent side reactions like self-condensation (Claisen condensation) and to ensure complete enolate formation before the addition of the alkylating agent. libretexts.org
Table 2: Representative Alkylation Reaction Conditions
| Starting Ester | Base | Alkylating Agent | Typical Solvent | Product |
|---|---|---|---|---|
| Diethyl Malonate | Sodium Ethoxide | Alkyl Halide | Ethanol | α-substituted malonic ester |
| Ethyl Acetoacetate | Sodium Ethoxide | Alkyl Halide | Ethanol | α-substituted acetoacetic ester |
Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) represents a powerful tool for the synthesis of compounds like this compound, which is typically formed through the alkylation of a suitable precursor. PTC facilitates the reaction between reactants located in different phases (e.g., a solid or aqueous inorganic salt and an organic substrate in a non-polar solvent). This is achieved by a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports one of the reactants (typically the anion) into the organic phase where the reaction can occur.
In the context of synthesizing the parent compound, a key step is the benzylation of an enolate derived from ethyl 3-phenylpropanoate. Using a strong base like sodium hydride in a polar aprotic solvent is a classical approach. However, PTC offers a milder and experimentally simpler alternative. For instance, the alkylation of alkyl nitroacetates has been successfully carried out under PTC conditions, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride with powdered sodium hydroxide (B78521) as the base. This approach avoids the use of more hazardous and moisture-sensitive bases.
A plausible PTC route for this compound would involve the reaction of ethyl 3-phenylpropanoate with benzyl chloride in a biphasic system (e.g., toluene/water) in the presence of a base like sodium hydroxide and a phase-transfer catalyst. The catalyst, such as tetrabutylammonium bromide, would transport the hydroxide ion into the organic phase to deprotonate the ester, or transport the resulting enolate to facilitate its reaction with benzyl chloride.
The synthesis of related benzyl cyanide derivatives also benefits from PTC. For example, benzyl cyanide can be reacted with ethyl chloroacetate (B1199739) in the presence of potassium hydroxide and tetrabutylammonium chloride in N,N-dimethylformamide (DMF) to produce ethyl 2-cyano-3-phenylpropanoate. This highlights the utility of PTC in forming C-C bonds at the α-position to a phenyl group, a key structural feature of the target molecule.
Table 1: Phase-Transfer Catalysts in Related Alkylation Reactions
| Catalyst | Reactants | Product Type | Reference |
| Tetrabutylammonium Bromide (TBAB) | Alkyl nitroacetate, Benzyl bromide | C-Alkylated nitroacetate | |
| Tetrabutylammonium Chloride | Benzyl cyanide, Ethyl chloroacetate | Benzyl cyanide derivative |
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly integral to the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. While a specific green synthesis for this compound is not widely documented, several methodologies for related compounds exemplify these principles and could be adapted.
One key principle is the use of safer solvents or solvent-free conditions. For instance, a solvent-free Ramachary reductive coupling/alkylation (RRC/A) reaction has been developed for the synthesis of 2,2-disubstituted ethyl cyanoacetates. This one-pot reaction uses commercially available aldehydes, ethyl cyanoacetate, and alkyl halides, demonstrating a high atom economy and avoiding the use of volatile organic solvents.
The use of water as a solvent is another cornerstone of green chemistry. A notable example is the thiourea-catalyzed reduction of α-keto substituted acrylate compounds using Hantzsch ester in water. This method proceeds under mild conditions and avoids toxic transition metals, offering a green alternative for reduction steps that might be part of a multi-step synthesis.
Furthermore, the use of polyethylene (B3416737) glycol (PEG) as a benign and recyclable reaction medium, coupled with a potassium iodide (KI) catalytic system, has been demonstrated for the synthesis of benzyl phosphonates. This approach avoids volatile and toxic organic solvents and proceeds at room temperature, offering an environmentally friendly pathway to phosphonate (B1237965) derivatives.
Applying these principles to the synthesis of this compound could involve:
Catalytic Hydrogenation: A greener alternative to stoichiometric reducing agents for a potential precursor like ethyl 2-benzyl-3-oxo-3-phenylpropanoate would be catalytic hydrogenation using a reusable catalyst (e.g., Pd/C) in a green solvent like ethanol.
Biocatalysis: The use of enzymes or whole-cell systems for specific transformations can offer high selectivity under mild, aqueous conditions. For example, unmodified E. coli cells have been used for the chemo- and enantioselective reduction of keto-acrylic compounds.
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. While specific flow synthesis protocols for this compound are not prominent in the literature, the fundamental reactions involved in its synthesis are well-suited for this technology.
Alkylation reactions, a key step in the synthesis, can be particularly hazardous in batch processes, especially when using strong bases and reactive alkylating agents. Flow reactors can mitigate these risks by using small reaction volumes at any given time. A hypothetical flow process for the synthesis could involve pumping a solution of ethyl 3-phenylpropanoate and a base (e.g., a solution of sodium ethoxide in ethanol) through one channel of a microreactor, while a solution of benzyl chloride is introduced through another. The rapid mixing and precise temperature control within the reactor would allow for a fast and efficient reaction with minimal risk.
Continuous flow systems have been developed for related processes, such as the preparation of intermediates for pharmaceuticals. For example, processes involving the reaction of Grignard reagents or other organometallics, which are often exothermic and difficult to control in large batches, are significantly safer in a flow setup. The principles from these systems could be readily adapted for the synthesis of the target molecule.
Synthesis of Key Intermediates and Functionalized Derivatives
The synthesis of functionalized analogs of this compound provides
Mechanistic Investigations of Alkylation Pathways (e.g., SN2, Enolate Chemistry)
The synthesis of this compound typically involves the formation of a carbon-carbon bond at the α-position to the ester group. This is most commonly achieved through the alkylation of an enolate intermediate. The reaction proceeds via the deprotonation of a precursor ester, such as ethyl 3-phenylpropanoate, using a suitable base to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with a benzyl halide (e.g., benzyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.
The choice of base and reaction conditions is critical in controlling the outcome of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation, minimizing side reactions such as self-condensation of the ester. The general mechanism can be outlined as follows:
Enolate Formation: A strong base removes the acidic α-proton from ethyl 3-phenylpropanoate to form the corresponding enolate.
Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of the benzyl halide.
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of this compound.
The stereochemistry of the final product can be influenced by the reaction conditions, particularly when employing chiral auxiliaries or bases, although such studies on this specific compound are not extensively documented.
A related approach involves the reductive coupling/alkylation reaction of aldehydes and ethyl cyanoacetate in the presence of a Hantzsch ester, which could be adapted for the synthesis of similar 2,2-disubstituted esters researchgate.net.
Computational Studies on Reaction Energetics and Transition States
While specific computational studies on the reaction energetics and transition states for the synthesis of this compound are not widely reported, theoretical investigations into related systems, such as the Claisen rearrangement of benzyl vinyl ethers, provide valuable insights rsc.org.
Computational models, often employing density functional theory (DFT), can be used to calculate the activation energies and geometries of transition states for the SN2 alkylation step. These studies would likely reveal a classic backside attack trajectory for the enolate on the benzyl halide, with a trigonal bipyramidal transition state. The energetics of enolate formation can also be modeled to predict the pKa of the α-proton and guide the selection of an appropriate base.
For related rearrangement reactions, theoretical calculations have been instrumental in predicting that these transformations proceed via concerted researchgate.netresearchgate.net-sigmatropic transition states rsc.org. These computational approaches can elucidate the electronic and steric factors that govern reaction barriers and product distributions.
Substituent Effects on Reaction Selectivity and Efficiency
Substituents on either of the phenyl rings of the precursor molecules can significantly impact the selectivity and efficiency of the synthesis of this compound and its subsequent reactions.
In the context of the alkylation reaction:
Substituents on the Ethyl 3-phenylpropanoate Ring: Electron-withdrawing groups on this ring can increase the acidity of the α-proton, facilitating enolate formation. Conversely, electron-donating groups may hinder this step.
Substituents on the Benzyl Halide Ring: The electronic nature of substituents on the benzyl halide can influence the electrophilicity of the benzylic carbon. Electron-withdrawing groups can enhance the rate of the SN2 reaction, while bulky ortho substituents may introduce steric hindrance, slowing the reaction.
In rearrangement reactions of similar structures, such as the Claisen rearrangement of benzyl vinyl ethers, substituent effects have been systematically studied. Theoretical calculations have shown that donor and acceptor substituents can significantly lower the reaction barrier rsc.org. For instance, methoxy (B1213986) (donor) and cyano (acceptor) groups can lower the barrier by 5–9 kcal mol−1, while substituents on the aromatic ring have a smaller effect of ≤2 kcal mol−1 rsc.org. These findings suggest that the electronic properties of substituents play a crucial role in the energetics of related sigmatropic rearrangements.
The following table summarizes the predicted effects of substituents on the alkylation reaction to form this compound:
| Substituent Position | Substituent Type | Predicted Effect on Alkylation Rate |
| Phenyl ring of ethyl 3-phenylpropanoate | Electron-withdrawing | Increase |
| Phenyl ring of ethyl 3-phenylpropanoate | Electron-donating | Decrease |
| Phenyl ring of benzyl halide | Electron-withdrawing | Increase |
| Phenyl ring of benzyl halide | Electron-donating | Decrease |
Rearrangement Reactions and their Mechanistic Implications (e.g., Benzyl-Claisen rearrangement studies on related compounds)
While this compound itself is not the typical substrate for a Claisen rearrangement, studies on structurally related compounds, particularly benzyl vinyl ethers, offer a mechanistic paradigm for potential rearrangement reactions rsc.org. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic shift.
The Ireland-Claisen rearrangement, for example, involves the rearrangement of an allylic or benzylic ester enolate wikipedia.org. If this compound were to be converted into a suitable silyl (B83357) ketene (B1206846) acetal, a researchgate.netresearchgate.net-sigmatropic rearrangement could potentially occur. However, the aromatic nature of the benzyl group introduces a higher energy barrier compared to a simple allyl group due to the disruption of aromaticity in the transition state.
Theoretical studies on the Claisen rearrangement of benzyl ketene acetals indicate that they proceed through a concerted researchgate.netresearchgate.net-sigmatropic transition state, similar to that of allyl aryl ethers, but with a higher activation barrier of about 4 kcal mol−1 rsc.org. The regioselectivity of such rearrangements is also influenced by orbital interactions in the transition state rsc.org.
These mechanistic insights from related systems are crucial for predicting the potential reactivity of this compound under various conditions and for designing novel synthetic transformations.
Comprehensive Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the cornerstone for the structural analysis of Ethyl 2-benzyl-3-phenylpropanoate, providing detailed information about its atomic framework, connectivity, and stereochemistry.
¹H, ¹³C, and Heteronuclear NMR for Structural Assignment
The initial and most fundamental step in the NMR analysis would involve the acquisition of one-dimensional ¹H and ¹³C NMR spectra.
The anticipated ¹H NMR spectrum of this compound would exhibit characteristic signals for the ethyl ester group, specifically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons of the two benzyl (B1604629) groups and the phenyl ring would appear as complex multiplets in the aromatic region of the spectrum. The benzylic protons and the methine proton at the C2 position would provide crucial structural information through their chemical shifts and coupling patterns.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. This would include distinct signals for the carbonyl carbon of the ester, the carbons of the two phenyl rings, the benzylic carbons, the methine carbon at C2, and the carbons of the ethyl group.
While specific experimental data for this compound is not available, data for the related compound, ethyl 3-phenylpropionate (B1229125), shows characteristic shifts that can offer a point of reference. For instance, in ethyl 3-phenylpropionate, the ethyl group protons typically appear around 1.2 ppm (triplet) and 4.1 ppm (quartet), while the phenyl protons are observed in the 7.2-7.3 ppm range. nih.gov The carbonyl carbon in such esters is expected to resonate around 173 ppm. nih.gov
A hypothetical data table for the expected ¹H and ¹³C NMR shifts of this compound is presented below, based on general principles of NMR spectroscopy and comparison with similar structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.1 (t) | ~14 |
| Ethyl -CH₂- | ~4.0 (q) | ~60 |
| C=O | - | ~174 |
| C2-H | ~3.8 (m) | ~50 |
| C3-H₂ | ~3.0 (m) | ~38 |
| Benzyl C-H (ortho, meta, para) | ~7.1-7.3 (m) | ~126-129 |
| Phenyl C-H (ortho, meta, para) | ~7.1-7.3 (m) | ~126-129 |
| Benzyl C (quaternary) | - | ~139 |
| Phenyl C (quaternary) | - | ~141 |
Note: These are predicted values and require experimental verification.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the precise connectivity of the atoms and to begin to probe the stereochemistry of this compound, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the ethyl group and tracing the proton-proton couplings from the C2 methine proton to the C3 methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. For a molecule like this compound, NOESY could help to determine the relative stereochemistry at the C2 and C3 positions by observing through-space interactions between the protons on these carbons and the adjacent benzyl groups.
Chiral NMR for Enantiomeric Excess Determination and Chiral Recognition
Given that this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy would be a vital tool for determining the enantiomeric excess (ee) of a sample and for studying chiral recognition phenomena. This can be achieved by using chiral solvating agents or chiral derivatizing agents that interact differently with the two enantiomers, leading to separate NMR signals for each. While no specific studies on the chiral NMR of this compound are available, the enzymatic resolution and subsequent chiral gas chromatography analysis of related compounds like ethyl 3-hydroxy-3-phenylpropanoate demonstrate the importance of stereochemical analysis in this class of molecules.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This measurement would allow for the calculation of the elemental composition, providing strong evidence for the molecular formula C₁₈H₂₀O₂. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 269.1536 |
| [M+Na]⁺ | 291.1356 |
Note: These are predicted values and require experimental verification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) would be an indispensable technique for assessing the purity of a sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would provide its fragmentation pattern. The fragmentation pattern is a molecular fingerprint that can be used for identification purposes. Key fragments would likely arise from the loss of the ethoxy group, the benzyl group, and other characteristic cleavages of the ester and hydrocarbon backbone. General GC-MS analysis of fragrance compounds often reveals characteristic fragmentation patterns for esters, which would be applicable here. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
There is no specific published data detailing the analysis of this compound in complex mixtures using LC-MS. This technique is highly effective for separating components of a mixture and identifying them based on their mass-to-charge ratio. For a compound like this compound, LC-MS would be invaluable for its detection and quantification in reaction mixtures or biological matrices. While vendors of similar compounds, such as Ethyl 3-hydroxy-3-phenylpropanoate, may offer LC-MS data, no such information is publicly available for the title compound. bldpharm.com
Soft Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization) for Molecular Ion Characterization
Detailed characterization of this compound using soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) has not been reported in the scientific literature. These methods are crucial for determining the molecular weight of a compound by generating intact molecular ions, which minimizes fragmentation. For instance, studies on related propanoic acid derivatives have successfully used APCI to identify the protonated molecule [M+H]⁺, demonstrating the utility of this technique for similar structures. thieme-connect.com However, specific mass spectra for this compound are not available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
No experimental Infrared (IR) or Raman spectra for this compound are available in reviewed databases or publications. Vibrational spectroscopy is fundamental for identifying the functional groups within a molecule.
Based on its structure, the following characteristic vibrational modes would be expected:
C=O Stretch (Ester): A strong absorption band typically appearing in the region of 1735-1750 cm⁻¹ in an IR spectrum.
C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ region.
Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.
While spectra for related compounds like Ethyl 3-phenylpropionate are documented, this data cannot be directly extrapolated due to the absence of the C2-benzyl substituent in that molecule. nih.gov
Single-Crystal X-ray Diffraction Analysis
A search of crystallographic databases reveals no entries for this compound. Therefore, no experimental data exists for its three-dimensional structure in the solid state. Single-crystal X-ray diffraction is the definitive method for determining molecular structure, including stereochemistry, conformation, and intermolecular interactions.
Without crystallographic data, the stereochemistry of this compound has not been experimentally determined. The carbon at the C2 position is a chiral center, meaning the compound can exist as two enantiomers (R and S). X-ray diffraction of a single crystal would be the most direct method to determine the relative and absolute stereochemistry.
The solid-state conformation of this compound remains unknown. Analysis of a related compound, Ethyl 2-benzyl-2-nitro-3-phenylpropanoate, through X-ray diffraction showed that the two benzyl groups adopted specific torsion angles, resulting in an asymmetric molecular conformation in the crystal lattice. This highlights the type of detailed conformational information that is currently missing for the title compound.
There is no information on the crystal packing or intermolecular interactions of this compound. Analyses such as Hirshfeld surface analysis, which are derived from crystallographic data, would be used to visualize and quantify intermolecular contacts like van der Waals forces or potential weak C-H···O interactions that dictate how the molecules arrange themselves in a crystal. This level of analysis is not possible without experimental diffraction data.
Computational Chemistry and Theoretical Modeling of Ethyl 2 Benzyl 3 Phenylpropanoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, providing a framework to predict a wide array of molecular properties. However, no specific DFT studies on Ethyl 2-benzyl-3-phenylpropanoate have been identified. Such studies would be invaluable for understanding its fundamental chemical nature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. An FMO analysis of this compound would provide insights into its potential reactivity in chemical reactions and its behavior when interacting with light.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, a phenomenon known as hyperconjugation. This analysis for this compound would offer a quantitative description of the intramolecular charge transfer and the stabilizing effects of orbital interactions, contributing to a deeper understanding of its chemical bonding and stability.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, researchers can explore its conformational landscape—the full range of shapes it can adopt. For a flexible molecule like this compound, with its rotatable bonds, MD simulations would be crucial for identifying the most populated and energetically favorable conformations, which in turn govern its macroscopic properties.
Theoretical Studies on Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds. Theoretical calculations of the ¹H and ¹³C NMR spectra of this compound would provide a basis for comparison with experimental data, confirming its structure and providing detailed information about the chemical environment of each atom. Similarly, predicted vibrational frequencies would help in assigning the peaks observed in its IR and Raman spectra.
Prediction of Chiroptical Properties
Given that this compound possesses a chiral center at the C2 position, it is expected to exhibit chiroptical properties, such as circular dichroism (CD). Theoretical calculations can predict the CD spectrum of a chiral molecule, which is essential for determining its absolute configuration. A theoretical study of the chiroptical properties of the enantiomers of this compound would be instrumental in assigning their stereochemistry and understanding their interaction with polarized light.
Applications and Future Research Directions in Synthetic Chemistry
Ethyl 2-benzyl-3-phenylpropanoate as a Versatile Synthon in Complex Molecule Synthesis
No specific studies demonstrating the use of this compound as a versatile synthon in the synthesis of complex molecules were found. While the synthesis of related 2,3-diarylpropanoic acids and their esters has been reported as part of methodologies for creating nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules, literature explicitly detailing the synthetic utility of this compound is not available. researchgate.net
Development of Derivatization Strategies for Functional Group Transformations
There is no available research on the development of derivatization strategies specifically for this compound. General chemical principles suggest that the ester and benzyl (B1604629) functional groups could be targets for transformation, but no published studies have explored these possibilities for this particular compound.
Exploration of Bio-inspired and Biocatalytic Pathways for Synthesis
No literature was found describing bio-inspired or biocatalytic pathways for the synthesis of this compound. While biocatalytic methods for producing chiral esters and other functionalized molecules are an active area of research, these have not been applied to this specific compound according to available data. rsc.org
Potential in Advanced Chemical Systems and Materials Science
No research or patents were identified that explore the potential of this compound in advanced chemical systems or materials science. The broader class of diaryl compounds has been investigated for applications in agrochemicals and other areas, but specific data for this ester is absent. nih.govnih.govacs.org
Q & A
Q. What are the established synthetic routes for Ethyl 2-benzyl-3-phenylpropanoate, and how do reaction conditions influence yield?
this compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with ethanol. For example, analogous esters like Ethyl 2-hydroxy-3-phenylpropanoate are prepared using sulfuric acid under reflux to drive esterification to completion . Optimization of catalyst concentration (e.g., 1–5% H₂SO₄) and reaction time (6–12 hours) is critical to minimize side reactions like dehydration. Purification typically involves fractional distillation or column chromatography.
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- NMR : H and C NMR identify substituent positions (e.g., benzyl and phenyl groups) and ester functionality. For similar compounds, coupling constants (e.g., ) help confirm stereochemistry .
- IR : Strong absorption bands near 1720 cm (C=O stretch) and 1250 cm (C-O ester) are diagnostic .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., calculated for C₁₈H₂₀O₂: 284.27 g/mol) and fragmentation patterns .
Q. What are the common reactivity patterns of this compound in organic transformations?
The ester group undergoes hydrolysis (acid/base), reduction (LiAlH₄ to alcohol), and transesterification. The benzyl and phenyl substituents may participate in electrophilic aromatic substitution (e.g., nitration) or hydrogenation under catalytic conditions . For example, oxidation of analogous esters yields ketones, while halogenation introduces functional handles for further derivatization .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the stereoelectronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model bond angles, charge distribution, and frontier molecular orbitals (HOMO/LUMO). These insights guide predictions of reactivity, such as susceptibility to nucleophilic attack at the ester carbonyl or steric hindrance from the benzyl group . Comparative studies with X-ray crystallography data (e.g., SHELX-refined structures) validate computational models .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from catalyst choice or purification methods. For example, Brønsted acids (H₂SO₄) may yield 60–70% purity, while Lewis acids (e.g., FeCl₃) could improve regioselectivity but require rigorous drying . Systematic studies using Design of Experiments (DoE) can isolate variables like temperature, solvent polarity, and catalyst loading to optimize reproducibility .
Q. How is this compound utilized in enantioselective catalysis or chiral auxiliary applications?
The compound’s stereogenic centers (if present) make it a candidate for asymmetric synthesis. For example, its use as a chiral building block in palladium-catalyzed cross-coupling reactions requires resolution via chiral HPLC or enzymatic kinetic resolution . Recent studies on similar esters highlight β-ketoester intermediates in asymmetric aldol reactions .
Q. What advanced analytical techniques are employed to study degradation pathways of this compound under oxidative conditions?
Accelerated stability studies using LC-MS/MS and GC-MS identify degradation products (e.g., benzoic acid derivatives). Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates formed during autoxidation . Kinetic isotope effects (KIEs) further elucidate mechanistic pathways .
Methodological Considerations
Q. How do crystallographic techniques (e.g., X-ray diffraction) resolve ambiguities in the solid-state structure of this compound?
Single-crystal X-ray diffraction with SHELXL refinement provides precise bond lengths, angles, and torsional parameters. For example, a related compound (Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate) was resolved to , confirming non-covalent interactions like C-H···π stacking . Synchrotron radiation improves resolution for low-symmetry crystals .
Q. What role does this compound play in probing enzyme active sites or metabolic pathways?
As a substrate analog, it can inhibit enzymes like lipases or esterases. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (), while molecular docking simulations (AutoDock Vina) map interactions with active-site residues . Radiolabeled versions (e.g., C-labeled ester) track metabolic fate in vitro .
Q. How are contradictions in biological activity data for this compound addressed?
Variability in assay conditions (e.g., cell line specificity, solvent DMSO concentration) often explains discrepancies. Meta-analyses using standardized protocols (e.g., OECD guidelines) and dose-response curves (IC₅₀/EC₅₀) improve cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
